4-(4-Bromophenyl)-2,2-dimethyl-4-oxo-butyric Acid
Overview
Description
4-(4-Bromophenyl)-2,2-dimethyl-4-oxo-butyric Acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butanoic acid moiety
Preparation Methods
The synthesis of 4-(4-Bromophenyl)-2,2-dimethyl-4-oxo-butyric Acid can be achieved through several routes. One common method involves the bromination of phenylacetic acid, followed by a series of reactions to introduce the butanoic acid moiety. The reaction conditions typically include the use of bromine and mercuric oxide, followed by fractional crystallization to isolate the desired isomer . Another method involves the condensation of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide .
Chemical Reactions Analysis
4-(4-Bromophenyl)-2,2-dimethyl-4-oxo-butyric Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Esterification: Fischer esterification can be used to form esters by refluxing the compound with methanol or ethanol acidified with sulfuric acid.
Scientific Research Applications
4-(4-Bromophenyl)-2,2-dimethyl-4-oxo-butyric Acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2,2-dimethyl-4-oxo-butyric Acid involves its interaction with specific molecular targets. For instance, in biological systems, it affects the transmembrane potential difference in plant protoplasts, leading to depolarization . This effect is likely due to its interaction with ion channels or transporters in the cell membrane.
Comparison with Similar Compounds
4-(4-Bromophenyl)-2,2-dimethyl-4-oxo-butyric Acid can be compared with other similar compounds such as:
4-Bromophenylacetic acid: This compound also contains a bromine atom on a phenyl ring but lacks the butanoic acid moiety.
4-Bromophenylboronic acid: Used in Suzuki-Miyaura coupling reactions, it shares the bromophenyl structure but differs in its functional groups.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound has a more complex structure with additional functional groups and has been studied for its biological activities.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13BrO3 |
---|---|
Molecular Weight |
285.13 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoic acid |
InChI |
InChI=1S/C12H13BrO3/c1-12(2,11(15)16)7-10(14)8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,15,16) |
InChI Key |
KRHOXMGEWXKCIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)C1=CC=C(C=C1)Br)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.